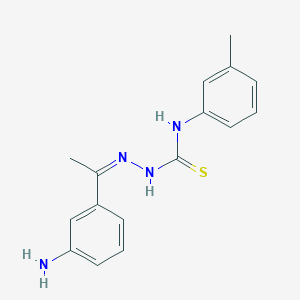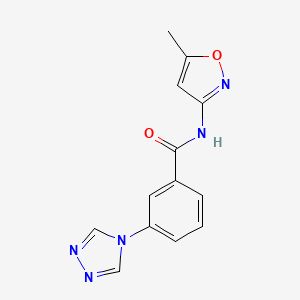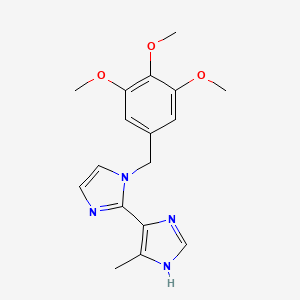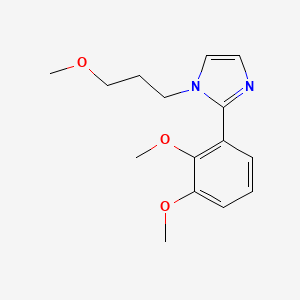
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 1-(3-aminophenyl)ethanone with N-(3-methylphenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can be compared with other similar compounds, such as:
1-(3-aminophenyl)ethanone: This compound shares a similar structure but lacks the thiosemicarbazone moiety.
N-(3-methylphenyl)thiosemicarbazone: This compound contains the thiosemicarbazone group but lacks the 1-(3-aminophenyl)ethanone part.
Thiosemicarbazones: A class of compounds known for their diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific properties and applications .
Properties
IUPAC Name |
1-[(Z)-1-(3-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-5-3-8-15(9-11)18-16(21)20-19-12(2)13-6-4-7-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRZQRFSJOTHEY-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(/C)\C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylamino)-N-[(4-hydroxy-4-azepanyl)methyl]-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5272029.png)
![1-(2-chlorobenzyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5272032.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5272046.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5272058.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5272059.png)
![2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5272064.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5272072.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5272079.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5272099.png)


![methyl 2-{(5E)-5-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5272127.png)
![4-chloro-2-fluoro-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5272135.png)

